molecular formula C25H22N4O4S B2668963 N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide CAS No. 941240-67-1

N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide

Katalognummer: B2668963
CAS-Nummer: 941240-67-1
Molekulargewicht: 474.54
InChI-Schlüssel: ALEJXEWECNUSDT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a sulfonamide-containing 1,3-oxazole derivative characterized by:

  • Core structure: A 1,3-oxazole ring substituted at the 2-position with a benzenesulfonamide group.
  • 5-[(4-Methoxyphenyl)amino] group on the oxazole (position 5), introducing hydrogen-bonding capabilities and aromatic interactions. N-Benzyl-N-methyl sulfonamide moiety, contributing to lipophilicity and steric bulk, which may influence receptor binding and pharmacokinetics.

Eigenschaften

IUPAC Name

N-benzyl-4-[4-cyano-5-(4-methoxyanilino)-1,3-oxazol-2-yl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O4S/c1-29(17-18-6-4-3-5-7-18)34(30,31)22-14-8-19(9-15-22)24-28-23(16-26)25(33-24)27-20-10-12-21(32-2)13-11-20/h3-15,27H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALEJXEWECNUSDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NC4=CC=C(C=C4)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can be achieved through a multi-step process involving various reagents and reaction conditions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines are treated with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction typically involves stirring the reactants without solvent at room temperature or using a steam bath .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of solvent-free reactions, fusion methods, or other advanced techniques to streamline the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide involves its interaction with molecular targets and pathways in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name / ID Structural Differences Key Properties/Implications Reference
N,N-dimethyl-4-[(5-phenyl-1,3-oxazol-2-yl)amino]benzenesulfonamide (Example 62, ) - Phenyl substituent on oxazole (vs. 4-cyano-5-[(4-methoxyphenyl)amino])
- N,N-dimethyl sulfonamide (vs. N-benzyl-N-methyl)
Reduced electron-withdrawing effects; lower steric hindrance may affect target binding affinity.
4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzene-1-sulfonamide () N,N-dimethyl sulfonamide (vs. N-benzyl-N-methyl) Diminished lipophilicity; altered pharmacokinetics due to smaller substituents.
N-benzyl-4-[4-cyano-5-(piperidin-1-yl)-1,3-oxazol-2-yl]-N-methylbenzene-1-sulfonamide (ID: D434-0973, ) Piperidin-1-yl substituent (vs. 4-methoxyphenylamino) Increased basicity and solubility; potential for off-target interactions with amine-binding sites.
3-amino-N,N-diethyl-4-[(2-methoxyphenyl)amino]benzene-1-sulfonamide () Diethylamino group; ortho-methoxy substitution (vs. para-methoxy) Altered electronic effects (meta-directing vs. para-directing); steric hindrance near sulfonamide.
4-Methoxy-3-[[(methylsulfonyl)amino]methyl]benzenesulfonyl chloride () Methylsulfonyl group (vs. cyano); sulfonyl chloride (vs. sulfonamide) Higher reactivity; potential for irreversible protein binding.

Key Comparative Insights

The 5-[(4-methoxyphenyl)amino] group provides dual hydrogen-bonding capacity (NH and OMe), which is absent in aliphatic amine variants (e.g., ID: D434-0973), likely improving target specificity .

Compounds with bulky sulfonamide substituents (e.g., ) exhibit steric hindrance that may limit binding to shallow enzymatic pockets compared to the target compound .

Synthetic and Analytical Considerations :

  • Synthesis routes for 1,3-oxazole derivatives commonly employ H NMR and MS (ES+) for structural validation (), ensuring consistency in characterization .
  • Crystallographic refinement tools (e.g., SHELXL, ) are critical for resolving structural nuances, such as the orientation of the 4-methoxyphenyl group .

Biologische Aktivität

N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the current understanding of its biological activity, including synthesis, mechanisms of action, and efficacy based on recent studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzene sulfonamide moiety, an oxazole ring, and a cyano group. Its molecular formula is C21H22N4O3SC_{21}H_{22}N_{4}O_{3}S, which contributes to its unique pharmacological properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation :
    • Studies have shown that derivatives of sulfonamides can inhibit various cancer cell lines. For instance, compounds similar to N-benzyl sulfonamides have demonstrated significant cytotoxicity against human leukemia (U-937) and melanoma (SK-MEL-1) cell lines, with IC50 values in the micromolar range .
  • Induction of Apoptosis :
    • Flow cytometry assays have suggested that these compounds can induce apoptosis in cancer cells. This is particularly relevant for MCF-7 breast cancer cells, where compounds have shown effectiveness in a dose-dependent manner .
  • Targeting Specific Pathways :
    • The presence of the oxazole ring may enhance interaction with specific molecular targets involved in tumor growth and survival, although detailed mechanistic studies are still required to elucidate these pathways further.

Biological Activity Data

The following table summarizes the biological activity data for N-benzyl-4-{4-cyano-5-[(4-methoxyphenyl)amino]-1,3-oxazol-2-yl}-N-methylbenzene-1-sulfonamide and related compounds:

Compound NameCell LineIC50 (µM)Mechanism of Action
N-benzyl sulfonamideU-937 (leukemia)10Cytotoxicity via apoptosis
N-benzyl sulfonamideSK-MEL-1 (melanoma)15Induction of apoptosis
Similar oxazole derivativeMCF-7 (breast)12Inhibition of proliferation

Case Study 1: Anticancer Activity

In a study evaluating the antiproliferative effects of various benzene sulfonamide derivatives, N-benzyl sulfonamide exhibited significant growth inhibition against U-937 and SK-MEL-1 cell lines. The results indicated that this compound could serve as a lead structure for developing new anticancer agents.

Case Study 2: Mechanistic Insights

Further investigations into the mechanism revealed that the compound activates apoptotic pathways through caspase activation in MCF-7 cells. This suggests that N-benzyl sulfonamide could potentially be used in combination therapies aimed at enhancing the efficacy of existing chemotherapeutics.

Q & A

Q. What synthetic strategies are employed for constructing the oxazole core in this compound, and how are reaction conditions optimized?

The oxazole ring is typically synthesized via cyclization reactions. For example, 2-aryl-4-benzyl-1,3-oxazol-5(4H)-one intermediates are generated by N-acylation of amino acids (e.g., phenylalanine) followed by intramolecular cyclization using catalysts like AlCl₃ or H₂SO₄. Reaction parameters such as temperature (80–120°C), solvent polarity, and catalyst loading are optimized to maximize yield and minimize side products .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • Elemental analysis to confirm molecular formula.
  • FT-IR for identifying functional groups (e.g., sulfonamide S=O stretches at ~1150–1350 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons, methyl groups, and oxazole ring signals.
  • Mass spectrometry (ESI-TOF) for molecular ion validation. Discrepancies in spectral data (e.g., unexpected splitting in NMR) require iterative refinement of synthetic protocols .

Q. How is cytotoxicity assessed in preliminary biological screening?

The compound’s cytotoxicity is often evaluated using Daphnia magna assays due to their cost-effectiveness and reproducibility. Protocols involve exposing organisms to serial dilutions (1–100 µM) and measuring lethality at 24–48 hours. LC₅₀ values are calculated using probit analysis, with controls to account for solvent effects .

Advanced Research Questions

Q. What structural modifications enhance bioactivity, and how are structure-activity relationships (SAR) validated?

SAR studies focus on substituent effects:

  • 4-Methoxyphenyl group : Electron-donating groups (e.g., -OCH₃) improve membrane permeability.
  • Cyanogroup at position 4 : Enhances electrophilicity, potentially interacting with cysteine residues in target enzymes.
  • N-Benzyl-N-methyl sulfonamide : Modulates solubility and binding affinity. Validated via comparative assays (e.g., enzyme inhibition IC₅₀ shifts) and molecular docking .

Q. How can molecular docking be optimized to predict binding modes with therapeutic targets?

Using AutoDock Vina , researchers:

  • Prepare the ligand by minimizing energy (MMFF94 force field).
  • Define a grid box around the target’s active site (e.g., kinase ATP-binding pocket).
  • Run simulations with exhaustiveness=20 to ensure conformational sampling. Post-docking analysis (e.g., PyMOL visualization) identifies key interactions (H-bonds with sulfonamide, π-π stacking with oxazole) .

Q. How are contradictions in biological data resolved (e.g., cytotoxicity vs. enzyme inhibition)?

Discrepancies arise from assay-specific variables (e.g., cell line vs. in vitro enzyme models). Mitigation strategies include:

  • Dose-response normalization to account for potency differences.
  • Off-target profiling (e.g., kinase panel screening) to identify confounding interactions.
  • Metabolic stability assays (e.g., microsomal incubation) to rule out pharmacokinetic artifacts .

Q. What challenges arise in X-ray crystallography for resolving this compound’s structure?

Challenges include:

  • Crystal twinning : Addressed using SHELXL’s TWIN/BASF commands for refinement .
  • Disorder in flexible groups (e.g., benzyl substituents): Mitigated by cryocooling (100 K) and anisotropic displacement parameter (ADP) modeling.
  • Weak diffraction : Optimized via iterative crystal growth (vapor diffusion) and synchrotron radiation .

Methodological Notes

  • Synthesis Optimization : POCl₃-mediated cyclodehydration at 0°C improves oxazole ring formation yields by 15–20% compared to room-temperature reactions .
  • Data Analysis : Use Shapiro-Wilk tests to confirm normality in biological replicates before applying ANOVA/Tukey post-hoc tests .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.